molecular formula C7H11F6N B1330350 N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS No. 309-88-6

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Cat. No. B1330350
CAS RN: 309-88-6
M. Wt: 223.16 g/mol
InChI Key: BNTFCVMJHBNJAR-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a fluorinated compound that is likely to have unique physical and chemical properties due to the presence of fluorine atoms. Fluorinated amines are of interest in various fields, including medicinal chemistry and materials science, because of their potential applications and reactivity.

Synthesis Analysis

The synthesis of fluorinated amines can be complex due to the reactivity of fluorine. The electrochemical fluorination of amines such as n-propyl-, diethyl-, and triethylamine has been studied, and it was found that various gaseous products were formed due to the cleavage of carbon-carbon and carbon-nitrogen bonds . This process also resulted in the formation of several liquid products, which were identified using spectroscopic methods. These findings suggest that the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could involve similar electrochemical fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated amines is significantly influenced by the presence of fluorine atoms. Fluorine is highly electronegative, which can affect the electronic distribution within the molecule and potentially lead to interesting interactions with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an amphiphilic compound, was found to form stable complexes with various substances, indicating that fluorinated compounds can have unique binding properties .

Chemical Reactions Analysis

Fluorinated amines can undergo various chemical reactions, including alkylation and defluorination. A novel synthesis route for fluoroolefins from trifluoromethylated compounds was developed, which involves 1,4-alkylation on imino nitrogen followed by defluorination . This suggests that N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could also participate in similar reactions, potentially leading to the formation of different fluorinated structures or the introduction of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine would be influenced by its fluorinated nature. Fluorinated compounds often exhibit high thermal and chemical stability, low surface energies, and unique biological activities. For example, 2,2-Difluoro-5-hexyne-1,4-diamine, a fluorinated compound, was tested as an enzyme-activated inhibitor and showed potent inhibitory activity . This indicates that N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could also display distinct physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Chemical Reactions and Derivatives

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, also known as PPDA, has been extensively studied for its chemical reactivity and derivative formation. The compound reacts with various alcohols and nitro alcohols, leading to the formation of fluorinated esters and compounds. For instance, its reaction with geraniol results in geranyl 2,3,3,3-tetrafluoropropionate, demonstrating its utility in esterification processes (Watanabe, Fujita, Sakamoto, & Kitazume, 1988). Additionally, the fluorination of nitro alcohols with PPDA has been investigated, showcasing its potential in synthesizing fluorinated organic compounds (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1988).

Fluorination and Spectroscopic Applications

PPDA is also utilized in the fluorination of aromatic α-hydroxyesters, which underlines its significance in the synthesis of fluorinated aromatic compounds. This reaction exemplifies the compound's role in introducing fluorine atoms into organic molecules, a crucial aspect in many pharmaceutical and agrochemical applications (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1990). Additionally, PPDA serves as a model compound for probing conformational preferences in spectroscopic studies, particularly involving diastereotopic fluorines. This highlights its utility in understanding the stereoelectronic interactions in organofluorine compounds (Andrade et al., 2019).

Synthesis and Analysis

The synthesis and analysis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (PPDA) are also crucial aspects of its scientific applications. Known as the Ishikawa reagent, PPDA is synthesized through the reaction of hexafluoropropene with diethylamine, yielding a product used in the conversion of the hydroxy group of alcohols to the fluoro group. This highlights its role in preparing various fluorine-containing carbonyl compounds and esters. The preparation method demonstrates its relevance in organic synthesis, particularly in the field of fluorine chemistry (Filler, Hofferberth, & Beckett, 2007).

Reaction Dynamics and Derivative Formation

The reaction dynamics of PPDA with other chemical entities like ethylene glycol monoesters and nitro alcohols are noteworthy. These reactions yield a mixture of fluorine compounds, including monofluorides and tetrafluoropropionate esters. This diversity in reaction products underlines the versatility of PPDA in organic synthesis and its potential applications in creating specialized chemical compounds. For instance, the antimicrobial properties of these fluorine compounds have been examined, further illustrating the broad applicability of PPDA in various research fields (Watanabe, Fujita, Sakamoto, Kuramochi, & Kitazume, 1987).

Safety And Hazards

“N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine” is a flammable liquid and vapor . It causes serious eye damage and severe skin burns . It is classified as Flam. Liq. 3 - Skin Corr. 1B according to the GHS classification .

Future Directions

“N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine” demonstrates utility in fluorination . It displays the ability to insert a fluoro (trifluoromethyl) methylene moiety in unsaturated alcohols . Future research may focus on exploring its potential in other chemical reactions and improving its synthesis process .

properties

IUPAC Name

N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTFCVMJHBNJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880124
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

CAS RN

309-88-6
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
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Record name N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Hexafluoropropylene (260 g; 1.73 mole) is bubbled into a solution of 287 ml (200 g; 2.74 mole) of diethylamine and 400 mL of methylene chloride over approximately 2 hours, keeping an internal temperature of about 10° with use of an ice bath. The reaction mixture is then stirred at room temperature for 18 hours. Low boiling compounds are removed by distillation at 70-80 mm and the product is distilled at 27°-32° C. and 8-10 mm, producing 238 ml (293 g; 1.31 mole) of N-(1,1,2,3,3,3-hexafluoropropyl)diethylamine.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
287 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S WATANABE, T FUJITA, K SUGA… - Journal of Japan Oil …, 1984 - jstage.jst.go.jp
N, N-ジ エ チ ル-1, 1, 2, 3, 3, 3-ヘ キ サ フ ル オ ロ プ ロ ピ ル ア ミ ン に Page 1 58 油 化 学 ノ ー ト N, N-ジ エ チ ル-1, 1, 2, 3, 3, 3-ヘ キ サ フ ル オ ロ プ ロ ピ ル ア ミ ン に よ る種 々 の テ ル ペ ン …
Number of citations: 1 www.jstage.jst.go.jp
S Watanabe, T Fujita, M Sakamoto… - Journal of fluorine …, 1988 - Elsevier
The reaction of N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (PPDA) with various alcohols in the presence of diisopropylethylamine gave their corresponding 2,3,3,3-…
Number of citations: 13 www.sciencedirect.com
S Watanabe, T Fujita, M Sakamoto, T Kuramochi… - Journal of fluorine …, 1987 - Elsevier
cnttin~ Flujd:: of fluorine Page 1 Journalof Fluorine Chembtry. 36 (1987) 361-372 361 Received: December 13, 1986; accepted: April 9, 1987 REACTIONS OF MONOESTERS OF …
Number of citations: 13 www.sciencedirect.com
S Watanabe, T Fujita, A Sakamoto, H Endo… - Journal of fluorine …, 1988 - Elsevier
Fluorination of nitro alcohols with N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (PPDA) was investigated. 3-Nitrobenzyl fluoride (II) was obtained from the reaction of PPDA and 3-…
Number of citations: 9 www.sciencedirect.com
H Koroniak, J Walkowiak, K Grys, A Rajchel… - Journal of fluorine …, 2006 - Elsevier
Addition of secondary amine SA (dimethylamine DMA, diethylamine DEA, pyrrolidine Pyr, piperidine Pip, morpholine Mor) to pentafluoropropene PFP gives rise to generation of …
Number of citations: 36 www.sciencedirect.com
S Watanabe, T Fujita, Y Usui - Journal of the American Oil Chemists' …, 1985 - Springer
Fluorination of methyl ricinolate with N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine Page 1 Journal of the American Oil Chemists' Society 823 Surfactants &Detergents SURFACTANTS …
Number of citations: 5 link.springer.com
R Filler, J Hofferberth, J Beckett - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 309‐88‐6 ] C 7 H 11 F 6 N (MW 223.16) InChI = 1S/C7H11F6N/c1‐3‐14(4‐2)7(12,13)5(8)6(9,10)11/h5H,3‐4H2,1‐2H3 InChIKey = BNTFCVMJHBNJAR‐UHFFFAOYSA‐N (conversion …
Number of citations: 2 onlinelibrary.wiley.com
J Walkowiak, H Koroniak - Efficient Preparations of Fluorine …, 2012 - Wiley Online Library
The steadily growing interest in organofluorine chemistry both for the design of new biologically active compounds and new functional materials stimulated considerable interest in the …
Number of citations: 3 onlinelibrary.wiley.com
S Watanabe, T Fujita, Y Usui, T Kuramochi - Nippon Kagaku Kaishi, 1985 - hero.epa.gov
REACTION OF N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUOROPROPYLAMINE WITH VARIOUS POLYOLS AND THEIR DERIVATIVES | Health & Environmental Research Online (HERO) …
Number of citations: 2 hero.epa.gov
IL Knunyants, LS German, BL Dyatkin - … of the Academy of Sciences of the …, 1956 - Springer
It was shown that, when perfluoroisobutene and perfluoropropene react with alcohols and amines, not only addition occurs, but also replacement of the vinylic fluorine atom. The …
Number of citations: 4 link.springer.com

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